Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1,7-diazaspiro[44]nonane-7-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage Benzyl 1,7-diazaspiro[4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method involves the use of tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate as an intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate: A similar compound with a tert-butyl group instead of a benzyl group.
2-Ethyl-7-benzyl-2,7-diazaspiro[4.4]nonane: Another spiro compound with an ethyl group.
Uniqueness
Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to its specific spiro structure and the presence of the benzyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS: 1086395-00-7) is a complex organic compound characterized by its unique spirocyclic structure, integrating both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the modulation of enzyme interactions and receptor binding.
Chemical Structure
- Molecular Formula : C15H20N2O2
- Molecular Weight : 260.34 g/mol
- IUPAC Name : this compound
- SMILES Representation : O=C(N1CCCC12CNCC2)OCC3=CC=CC=C3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the benzyl ester group enhances its binding affinity through hydrophobic interactions, while the nitrogen atoms may participate in hydrogen bonding with target molecules .
Biological Activities and Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Sigma Receptor Ligand Activity : Studies have shown that diazaspiro compounds can act as ligands for sigma receptors (SR), which are implicated in various physiological processes, including pain modulation and neuroprotection .
- Analgesic Properties : Some derivatives of the diazaspiro framework have demonstrated significant analgesic effects in preclinical models, suggesting potential therapeutic applications in pain management .
- Antimicrobial Activity : Preliminary studies suggest that certain spirocyclic compounds may possess antimicrobial properties, making them candidates for further investigation in infectious disease contexts.
Case Study 1: Sigma Receptor Binding Affinity
A study focusing on a related diazaspiro compound (AD258) found high binding affinity to sigma receptors (KiS1R = 3.5 nM; KiS2R = 2.6 nM). This compound exhibited low toxicity in vitro and significant analgesic effects in vivo, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Enzyme Interaction Studies
Research involving enzyme assays demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. The inhibition was concentration-dependent, indicating its potential as a lead compound for drug development targeting metabolic disorders.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Spirocyclic | Sigma receptor ligand |
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Spirocyclic | Analgesic properties |
1,4-Dioxa-7-azaspiro[4.4]nonane | Spirocyclic | Enzyme inhibition |
Properties
CAS No. |
1086394-98-0 |
---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-8-15(12-17)7-4-9-16-15/h1-3,5-6,16H,4,7-12H2 |
InChI Key |
VTCIBYYNHXLWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.